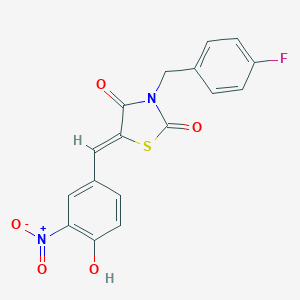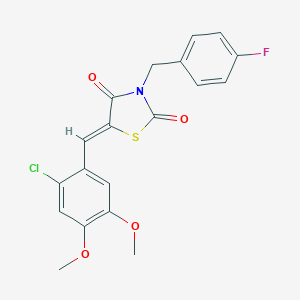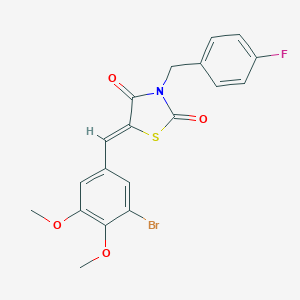![molecular formula C21H16N2O3 B302250 N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as MBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBN is a derivative of naphthofuran, a type of organic compound that has been extensively studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are overexpressed in various types of cancer and are involved in tumor invasion and metastasis. By inhibiting MMP activity, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could potentially prevent the spread of cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a multi-targeted agent. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have activity against various enzymes and signaling pathways, which could make it a useful tool for studying complex biological processes. However, one limitation of using N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain assays.
Zukünftige Richtungen
There are several future directions for N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide research. One area of interest is the development of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be studied for its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Overall, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown great potential in various scientific research applications and could be a valuable tool for studying complex biological processes.
Synthesemethoden
The synthesis of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a complex process that involves several steps. The first step involves the preparation of 3-methoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. These two compounds are then combined in the presence of a catalyst to form N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The yield of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be improved by optimizing the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its ability to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-angiogenic properties, which could make it a potential treatment for diseases such as diabetic retinopathy and age-related macular degeneration.
Eigenschaften
Produktname |
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C21H16N2O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c1-25-16-7-4-5-14(11-16)13-22-23-21(24)20-12-18-17-8-3-2-6-15(17)9-10-19(18)26-20/h2-13H,1H3,(H,23,24)/b22-13+ |
InChI-Schlüssel |
VMUHEHOEJBIYEY-LPYMAVHISA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



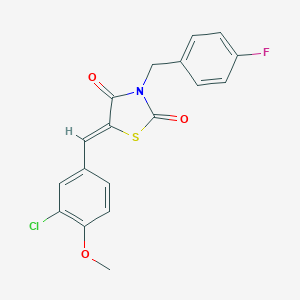
![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)

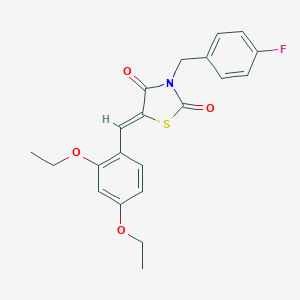
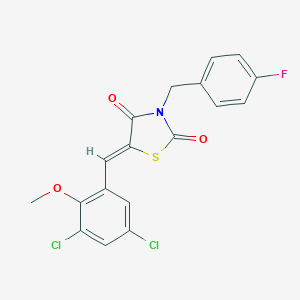
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
